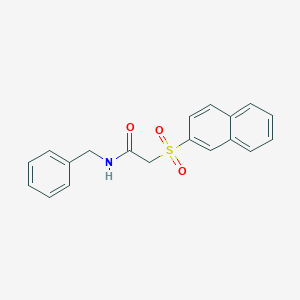

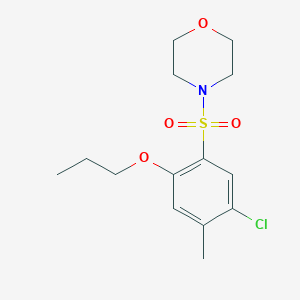

![molecular formula C21H20N2O4S B498626 N-(4-ethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 438488-79-0](/img/structure/B498626.png)

N-(4-ethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-ethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a derivative of indole, a class of heterocyclic compounds that exhibit a variety of pharmacological actions . Indole and its derivatives have been gaining interest due to their antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .

Synthesis Analysis

The synthesis of indole-sulfonamide derivatives involves a variety of techniques . The indole moiety, which constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component, is produced by these techniques . The sulfonamide analogs of indole, often referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .Molecular Structure Analysis

The molecular structure of indole consists of a benzene ring fused with a pyrrole ring, forming a bicyclic structure with a nitrogen atom as the major component . Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .Chemical Reactions Analysis

Indole-sulfonamide derivatives have been prepared using hydrazine and pyridine . The molecular docking research showed that newly synthesized drugs interacted with enzymes very well at the active site .Physical And Chemical Properties Analysis

Indole, with the chemical formula “C 8 H 7 N”, is often referred to as 1H-benzo [b] pyrrole . The temperature at which indole melts is noted to be around 52 °C, while its boiling happens around 253 °C giving a solid crystalline structure of this compound, a bicyclic structure .Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

N-(4-ethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is part of the broader class of compounds that includes sulfonamides, which have been studied for their antioxidant properties and reaction pathways. For instance, the ABTS/PP decolorization assay, a method for assessing antioxidant capacity, reveals specific reaction pathways for antioxidants of phenolic nature, including the formation of coupling adducts with ABTS•+ and oxidative degradation processes (Ilyasov et al., 2020). This study indicates the complex mechanisms through which sulfonamides and related compounds might exhibit antioxidant activity, emphasizing the need for further research to fully understand their application potential in scientific and medical fields.

Sulfonamide Inhibitors in Disease Therapy

Sulfonamide compounds, including N-(4-ethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, are significant for their roles as synthetic bacteriostatic antibiotics and in the therapy of various diseases caused by microorganisms. Their applications extend beyond antibacterial uses to include roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in the treatment of diseases such as cancer, glaucoma, and Alzheimer's (Gulcin & Taslimi, 2018). This versatility underlines the importance of sulfonamides in medicinal chemistry and their potential for developing new therapeutic agents.

Antitumour and Anti-infective Properties

Further research into sulfonamides has revealed their potential in combating tumor growth and microbial infections. Studies have identified sulfonamides as possessing antitumour properties, providing a basis for the development of new anticancer medications. Additionally, their well-known anti-infective characteristics continue to make them valuable in treating microbial infections, showcasing the broad spectrum of sulfonamide applications in addressing health concerns (Azevedo-Barbosa et al., 2020).

Environmental Impact and Human Health

The presence of sulfonamides, including N-(4-ethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, in the environment, particularly in water sources, has raised concerns regarding their impact on human health and ecosystems. Studies have examined the occurrence, fate, and behavior of sulfonamides in aquatic environments, noting their persistence and potential to influence microbial populations in ways that may pose health risks to humans (Baran et al., 2011). This highlights the need for careful management and research into the environmental aspects of sulfonamide use and disposal.

Mechanism of Action

Target of Action

The compound N-(4-ethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide belongs to the class of indole-sulfonamide derivatives . Indole derivatives are known to bind with high affinity to multiple receptors , making them crucial in medicinal chemistry

Mode of Action

The mode of action of indole derivatives is diverse, depending on the specific compound and its targets . The indole moiety, a bicyclic structure with a nitrogen atom as the major component, undergoes substitution, primarily at the C-3 position . This allows it to interact with its targets and induce changes.

Biochemical Pathways

Indole derivatives have been reported to affect various biochemical pathways due to their broad-spectrum biological activities . They exhibit antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties

Result of Action

The result of the action of indole derivatives can vary widely, given their diverse biological activities . They have been reported to exhibit strong antimicrobial actions . .

Safety and Hazards

Future Directions

The goal of current research is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme . This will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

properties

IUPAC Name |

N-(4-ethoxyphenyl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-3-23-18-12-13-19(16-6-5-7-17(20(16)18)21(23)24)28(25,26)22-14-8-10-15(11-9-14)27-4-2/h5-13,22H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKUTENZGFQPJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)OCC)C=CC=C3C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

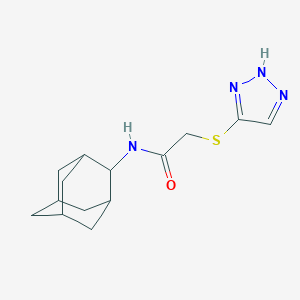

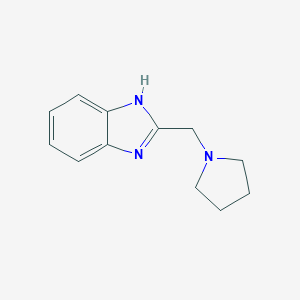

![1-{[5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B498543.png)

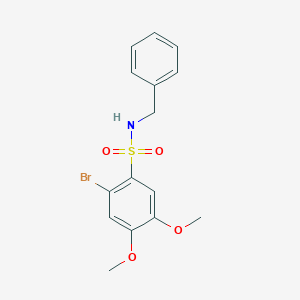

![2-{[4-(Benzyloxy)benzyl]amino}ethanol](/img/structure/B498552.png)

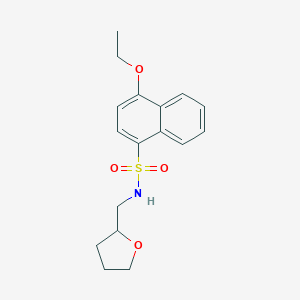

![2-({[2-(Allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol](/img/structure/B498554.png)

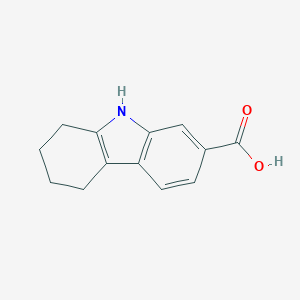

![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-carboxylic acid](/img/structure/B498563.png)

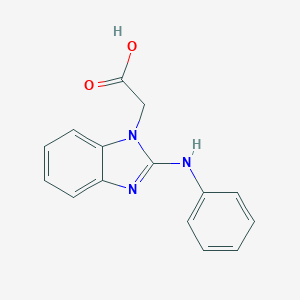

![2-{2-[(8-quinolinyloxy)methyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B498565.png)

![1-(4-{[1-(2-Hydroxyethyl)-1H-benzimidazol-2-YL]-methoxy}phenyl)ethanone](/img/structure/B498566.png)